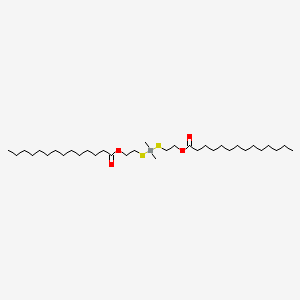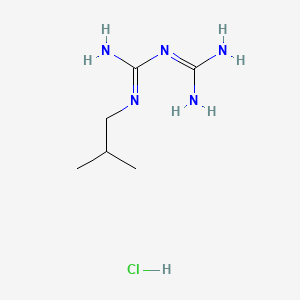
Biguanide, 1-isobutyl-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biguanide, 1-isobutyl-, monohydrochloride is a derivative of biguanide, a class of compounds known for their diverse applications in medicine and industry. This compound is particularly notable for its potential use in various scientific research fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of biguanide, 1-isobutyl-, monohydrochloride typically involves the reaction of dicyandiamide with isobutylamine under controlled conditions. This reaction is followed by the addition of hydrochloric acid to form the monohydrochloride salt. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. This includes the use of continuous reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
Biguanide, 1-isobutyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, and other polar solvents are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Biguanide, 1-isobutyl-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in treating metabolic disorders and as an antidiabetic agent.
Industry: Utilized in the formulation of certain industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of biguanide, 1-isobutyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit mitochondrial complex I, leading to a decrease in ATP production and activation of AMP-activated protein kinase (AMPK). This results in various downstream effects, including increased glucose uptake and reduced gluconeogenesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metformin: A widely used antidiabetic drug with a similar mechanism of action.
Phenformin: Another antidiabetic agent, though less commonly used due to its side effects.
Buformin: Similar to metformin but with different pharmacokinetic properties.
Uniqueness
Biguanide, 1-isobutyl-, monohydrochloride is unique due to its specific isobutyl substitution, which may confer distinct pharmacological properties compared to other biguanides. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
924-84-5 |
|---|---|
Molekularformel |
C6H16ClN5 |
Molekulargewicht |
193.68 g/mol |
IUPAC-Name |
1-(diaminomethylidene)-2-(2-methylpropyl)guanidine;hydrochloride |
InChI |
InChI=1S/C6H15N5.ClH/c1-4(2)3-10-6(9)11-5(7)8;/h4H,3H2,1-2H3,(H6,7,8,9,10,11);1H |
InChI-Schlüssel |
BWWLZUBMTAKUKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN=C(N)N=C(N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


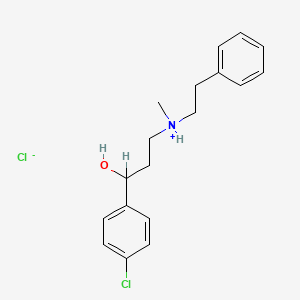
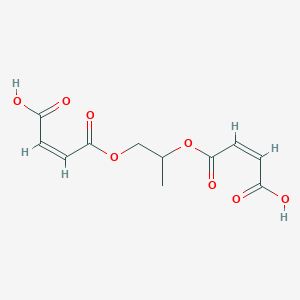
![Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B13773934.png)
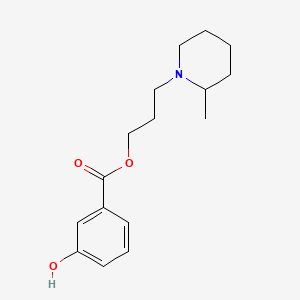

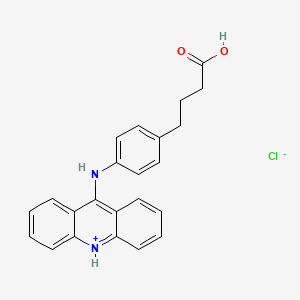


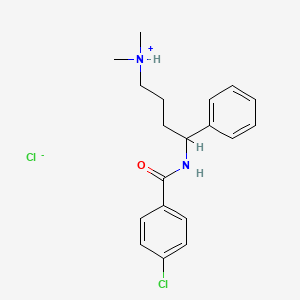


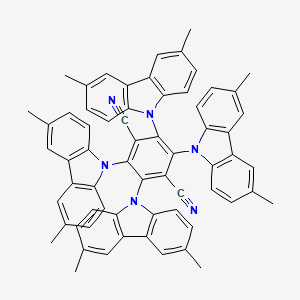
![Decane,1-[(3,7-dimethyl-2,6-octadienyl)oxy]-1-methoxy-,(E)-(9ci)](/img/structure/B13773992.png)
